2-methoxy-N-methylpyridin-3-amine

Vue d'ensemble

Description

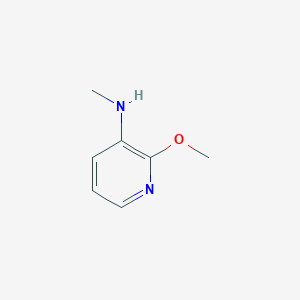

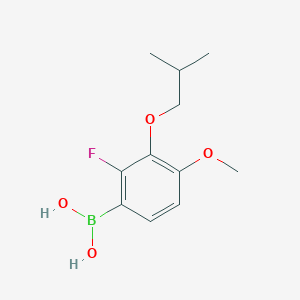

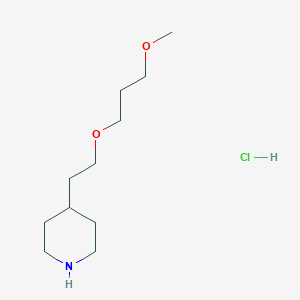

2-Methoxy-N-methylpyridin-3-amine, also referred to as MM3, is a pyridine-based molecule. It has a CAS Number of 1334149-22-2 and a molecular weight of 138.17 . The IUPAC name for this compound is 2-methoxy-N-methyl-3-pyridinamine .

Molecular Structure Analysis

The InChI code for 2-methoxy-N-methylpyridin-3-amine is 1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

2-Methoxy-N-methylpyridin-3-amine is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm^3, a boiling point of 240.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 35.3±0.3 cm^3 .

Applications De Recherche Scientifique

Organic Synthesis

2-methoxy-N-methylpyridin-3-amine can serve as a chemically differentiated building block for organic synthesis . It can be used in the preparation of various organic compounds, contributing to the diversity and complexity of synthetic chemistry .

Medicinal Chemistry

In the field of medicinal chemistry, this compound is particularly useful for the preparation of drug candidates containing hindered amine motifs . Hindered amines are a class of compounds that have been widely used in pharmaceuticals due to their biological activities .

Suzuki Cross-Coupling Reactions

The compound has been used in Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives . These reactions are a powerful tool for forming carbon-carbon bonds, an essential process in organic chemistry .

Quantum Mechanical Investigations

The synthesized pyridine derivatives from Suzuki cross-coupling reactions have been studied using Density Functional Theory (DFT) methods . These studies help in understanding the possible reaction pathways and the properties of these compounds .

Liquid Crystal Chiral Dopants

The DFT studies suggest that some of these pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . Chiral dopants are used to induce chirality in liquid crystal phases, which is important in the field of display technology .

Biological Activities

The pyridine derivatives synthesized from 2-methoxy-N-methylpyridin-3-amine have shown promising biological activities . For instance, they have demonstrated anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Safety and Hazards

The safety information for 2-methoxy-N-methylpyridin-3-amine includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that the compound is flammable, harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if the compound is ingested, inhaled, or comes into contact with skin or eyes .

Propriétés

IUPAC Name |

2-methoxy-N-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-9-7(6)10-2/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMIAOBFAXUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-methylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)

![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)